2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid
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Overview
Description
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of a methoxyphenyl group, a prop-2-enamido linkage, and a methylbutanoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid typically involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine and an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final conversion to the target molecule. The use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The enamido linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-[3-(4-Hydroxyphenyl)prop-2-enamido]-3-methylbutanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid
- 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid
Uniqueness
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
GJNMUKNLXQRDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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